molecular formula C16H14N2O2S B2722208 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312604-87-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No. B2722208
CAS RN: 312604-87-8
M. Wt: 298.36
InChI Key: FFSKGDNYXOUKPK-UHFFFAOYSA-N
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Description

“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity . Another study reported the synthesis of twin chiral carboxamide compounds via slow-evaporation style .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar ring, with the aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to their unique structure. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Molecular Characterization and Biological Activity

A study highlighted the synthesis and molecular characterization of a thiazole-based heterocyclic amide, closely related to the specified compound. This research involved experimental and theoretical investigations, including single-crystal X-ray diffraction and density functional theory (DFT) modeling. The compound exhibited good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications beyond its initial characterization (Cakmak et al., 2022).

Synthesis and Reactivity

Another study focused on the synthesis and reactivity of a furan-2-carboxamide derivative, exploring its potential in creating electrophilic substitution reactions. This research contributes to understanding the chemical reactivity and potential applications of furan-carboxamide derivatives in synthesizing novel compounds with specific properties (Aleksandrov & El’chaninov, 2017).

Chemoselective Protection

Research into the chemoselective protection of heteroaromatic aldehydes highlights the utility of furan-2-carboxamide derivatives in protecting aldehydes during synthetic processes. This study showcases the adaptability of such compounds in complex chemical reactions, providing a methodology for selective synthesis (Carpenter & Chadwick, 1985).

Enzymatic Polymerization

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, related to the furan-carboxamide backbone, demonstrate promising applications as sustainable alternatives to traditional polyamides. This exploration into enzymatic polymerization opens pathways for developing high-performance materials with significant commercial interest, highlighting the broader implications of furan-carboxamide derivatives in material science (Jiang et al., 2015).

Antimicrobial Activity and QSAR Studies

A study on the synthesis, antimicrobial activity, and QSAR (Quantitative Structure-Activity Relationship) analysis of furan-3-carboxamides reveals the compound's potential in developing antimicrobial agents. Through structural modifications and biological assessments, the research provides insights into the antimicrobial capabilities of furan-carboxamide derivatives, contributing to the search for novel antimicrobial compounds (Zanatta et al., 2007).

Future Directions

The future directions for the study of “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazoles, there is potential for the development of new drugs based on these compounds .

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-5-6-12(11(2)8-10)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSKGDNYXOUKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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